molecular formula C10H14F2O4 B13027207 (1R,2R)-dimethyl 4,4-difluorocyclohexane-1,2-dicarboxylate

(1R,2R)-dimethyl 4,4-difluorocyclohexane-1,2-dicarboxylate

Cat. No.: B13027207
M. Wt: 236.21 g/mol
InChI Key: JXWAVHMRZKGHED-RNFRBKRXSA-N
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Description

1,2-Dimethyl(1R,2R)-4,4-difluorocyclohexane-1,2-dicarboxylate is a complex organic compound characterized by its unique structural features. This compound belongs to the class of cyclohexane derivatives, which are known for their diverse chemical properties and applications. The presence of fluorine atoms and carboxylate groups in its structure imparts distinct chemical reactivity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl(1R,2R)-4,4-difluorocyclohexane-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the fluorination of a cyclohexane derivative followed by esterification. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the esterification process may involve reagents like methanol and sulfuric acid under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl(1R,2R)-4,4-difluorocyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like hydroxide ions or amines replace the fluorine atoms, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

1,2-Dimethyl(1R,2R)-4,4-difluorocyclohexane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic properties, particularly in the design of fluorinated drugs that exhibit enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,2-dimethyl(1R,2R)-4,4-difluorocyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylcyclohexane: Lacks fluorine atoms and carboxylate groups, resulting in different chemical reactivity and applications.

    4,4-Difluorocyclohexane-1,2-dicarboxylate: Similar structure but without methyl groups, affecting its steric and electronic properties.

    1,2-Dimethyl(1R,2R)-cyclohexane-1,2-dicarboxylate:

Uniqueness

1,2-Dimethyl(1R,2R)-4,4-difluorocyclohexane-1,2-dicarboxylate is unique due to the presence of both fluorine atoms and carboxylate groups, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and potential for diverse chemical transformations. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H14F2O4

Molecular Weight

236.21 g/mol

IUPAC Name

dimethyl (1R,2R)-4,4-difluorocyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C10H14F2O4/c1-15-8(13)6-3-4-10(11,12)5-7(6)9(14)16-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

JXWAVHMRZKGHED-RNFRBKRXSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCC(C[C@H]1C(=O)OC)(F)F

Canonical SMILES

COC(=O)C1CCC(CC1C(=O)OC)(F)F

Origin of Product

United States

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